5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Drug-likeness and Microbial Investigation
In a study focusing on drug-likeness properties and microbial investigation, a library of compounds related to 1,2,4-oxadiazole was synthesized and characterized for their antimicrobial and antimycobacterial activities. Compounds showed good to moderate activity against bacterial strains, with some demonstrating superior antimycobacterial properties compared to standard drugs. The in-silico analysis highlighted excellent drug-likeness properties of these compounds, suggesting their potential as templates for developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Corrosion Inhibition
Another application area is in the field of corrosion inhibition. Derivatives of 1,3,4-oxadiazole were assessed for their effectiveness in protecting mild steel in sulfuric acid, a common industrial challenge. These compounds form protective layers on metal surfaces, demonstrating their potential as corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).
Anticancer Activity
Research into oxadiazole, thiadiazole, and triazole derivatives has uncovered their potential as anticancer agents, particularly targeting matrix metalloproteinases (MMPs), which play a significant role in tumor progression. Certain derivatives exhibited promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Özdemir et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have also been investigated for their antimicrobial properties. Studies reveal that these compounds possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The structure-activity relationships of these compounds provide valuable insights for designing more effective antimicrobial drugs (Tien et al., 2016).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activities against Bursaphelenchus xylophilus, a significant pest affecting forests. These findings suggest the potential of these compounds in agricultural applications as nematicides (Liu, Wang, Zhou, & Gan, 2022).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new applications, or new derivatives.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c1-11-16(20-22-23(11)13-5-3-2-4-6-13)17-19-18(26-21-17)12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOQWMPVKZQTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.